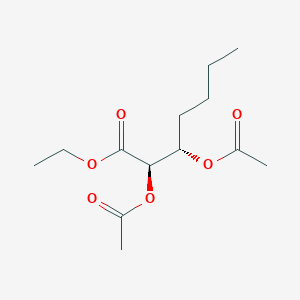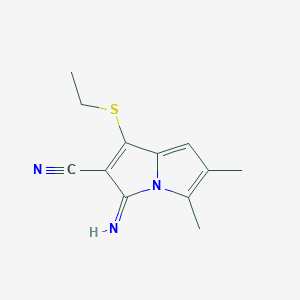
Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate is a chiral ester compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its two acetyloxy groups attached to a heptanoate backbone, making it a valuable intermediate in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate typically involves the esterification of the corresponding heptanoic acid derivative. One common method includes the use of acetic anhydride and a suitable catalyst to facilitate the acetylation process. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and enantioselectivity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction efficiency and scalability. These reactors allow for precise control over reaction parameters, resulting in consistent product quality and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptanoic acid derivatives, while reduction can produce heptanol derivatives.
Aplicaciones Científicas De Investigación
Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetyloxy groups can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate can be compared with other similar compounds, such as:
Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate: This compound has a similar ester structure but differs in the substitution pattern on the heptanoate backbone.
Ethyl (2R,3S)-2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate: This compound contains an amino group and a phenyl ring, making it structurally distinct yet functionally similar in certain reactions.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
876591-74-1 |
|---|---|
Fórmula molecular |
C13H22O6 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
ethyl (2R,3S)-2,3-diacetyloxyheptanoate |
InChI |
InChI=1S/C13H22O6/c1-5-7-8-11(18-9(3)14)12(19-10(4)15)13(16)17-6-2/h11-12H,5-8H2,1-4H3/t11-,12+/m0/s1 |
Clave InChI |
JEMZUQBFCFMRCV-NWDGAFQWSA-N |
SMILES isomérico |
CCCC[C@@H]([C@H](C(=O)OCC)OC(=O)C)OC(=O)C |
SMILES canónico |
CCCCC(C(C(=O)OCC)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B12603280.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one](/img/structure/B12603284.png)

![6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline](/img/structure/B12603292.png)
![2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12603295.png)


![Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12603301.png)
![2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro-](/img/structure/B12603303.png)
![6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12603309.png)
![Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)-](/img/structure/B12603323.png)


